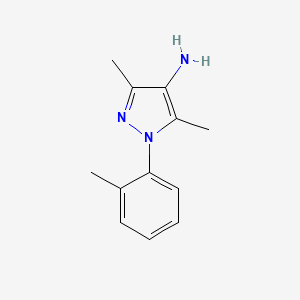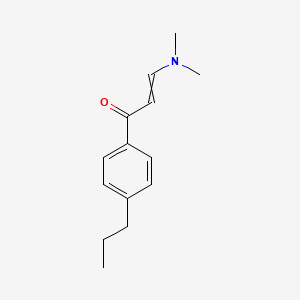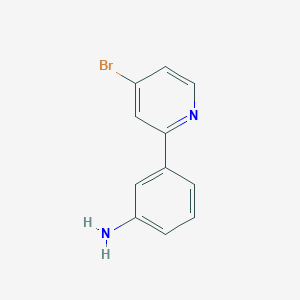-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)
[(3-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of fluorinated and trifluoromethylated aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1,3-diketone, the pyrazole ring is formed through cyclization with hydrazine.
Introduction of the trifluoroethyl group: The pyrazole intermediate is then reacted with a trifluoroethylating agent under controlled conditions.
Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the pyrazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other fluorinated and trifluoromethylated compounds:
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with a different position of the fluorine atom.
(3-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Chlorine substituent instead of fluorine.
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Different position of the pyrazole ring substitution.
Eigenschaften
Molekularformel |
C13H13F4N3 |
|---|---|
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H13F4N3/c14-11-3-1-2-10(6-11)7-18-8-12-4-5-20(19-12)9-13(15,16)17/h1-6,18H,7-9H2 |
InChI-Schlüssel |
POKANVFTPIIBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)

![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
amine](/img/structure/B11741131.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)

![2-(3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741140.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741156.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741174.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741182.png)

